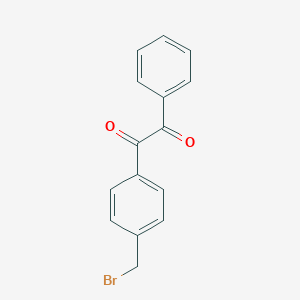
4-(Bromomethyl)benzil
Vue d'ensemble
Description
Synthesis Analysis
Benzils, which are similar compounds, have been used as building blocks for the efficient synthesis of various heterocycles . They are typically synthesized from substrates like benzoin and diarylalkynes, with reagents like hypervalent iodine, DMSO, or a combination of I2/DMSO often used as oxidants .
Molecular Structure Analysis
The molecular formula of “4-(Bromomethyl)benzil” is C15H11BrO2 . It has a molecular weight of 303.15 g/mol . The InChI string representation of its structure is InChI=1S/C15H11BrO2/c16-10-11-6-8-13 (9-7-11)15 (18)14 (17)12-4-2-1-3-5-12/h1-9H,10H2 .
Chemical Reactions Analysis
The bromoaryl group of similar compounds like 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This is followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .
Applications De Recherche Scientifique
Application in Organic Synthesis
Field
Organic Chemistry
Summary of Application
4-Bromomethyl benzoyl bromide is a para-substituted benzoyl bromide . It is used in organic synthesis for the preparation of various organic compounds .
Methods of Application
The specific methods of application can vary depending on the target compound. Generally, it can react with other organic compounds in the presence of a base or catalyst .
Results or Outcomes
The outcomes can vary widely depending on the specific reactions. In general, it can be used to introduce a bromomethyl benzoyl group into a molecule .
Application in Pharmaceutical Synthesis
Field
Pharmaceutical Chemistry
Summary of Application
4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
Methods of Application
The specific methods of application can vary depending on the synthesis route. Generally, it can react with other compounds under controlled conditions to form eprosartan .
Results or Outcomes
The outcome of this application is the synthesis of eprosartan, a drug used to treat high blood pressure .
Application in Photosensitizer Synthesis
Field
Photodynamic Therapy
Summary of Application
4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
Methods of Application
The specific methods of application can vary depending on the synthesis route. Generally, it can react with other compounds under controlled conditions to form temoporfin .
Results or Outcomes
The outcome of this application is the synthesis of temoporfin, a photosensitizer used in photodynamic therapy .
Application in Preparation of Biaryl Library
Summary of Application
4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library .
Methods of Application
This compound reacts with various amines in a sequential N-alkylation process .
Results or Outcomes
The outcome of this application is the synthesis of a diverse set of biaryl compounds .
Application in Synthesis of α-Methoxy-ω-4-(bromomethyl)benzoic Acid Ester-Poly(Ethylene Glycol) 2000
Field
Polymer Chemistry
Summary of Application
4-Bromomethyl benzoyl bromide is used in the preparation of α-methoxy-ω-4-(bromomethyl)benzoic acid ester-poly(ethylene glycol) 2000 .
Methods of Application
The specific methods of application can vary depending on the synthesis route .
Results or Outcomes
The outcome of this application is the synthesis of a specific poly(ethylene glycol) derivative .
Application in Synthesis of Ligands
Field
Inorganic Chemistry
Summary of Application
4-(Bromomethyl)benzonitrile is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Methods of Application
This compound reacts with 2H-tetrazole in the presence of KOH .
Results or Outcomes
The outcome of this application is the synthesis of specific ligands useful in coordination chemistry .
Safety And Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAVTMDKHSMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939499 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzil | |
CAS RN |
18189-19-0 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(Bromomethyl)phenyl)phenylethanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(bromomethyl)phenyl]phenylethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



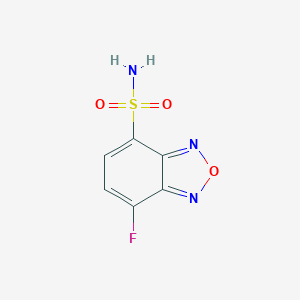
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
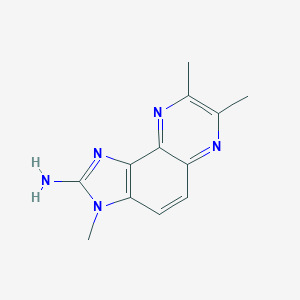
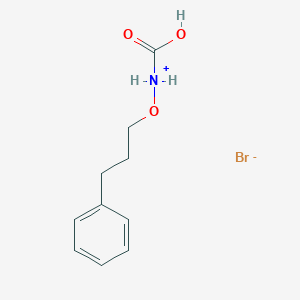
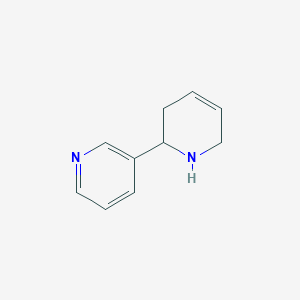
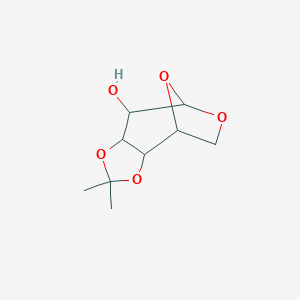
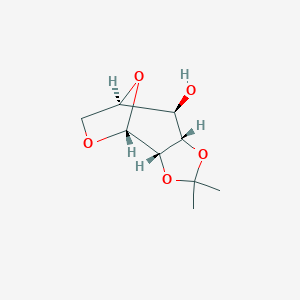
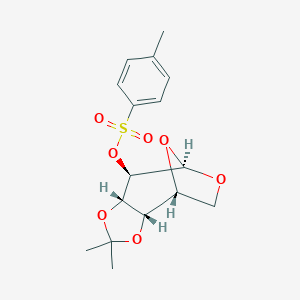
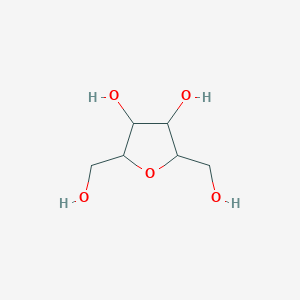
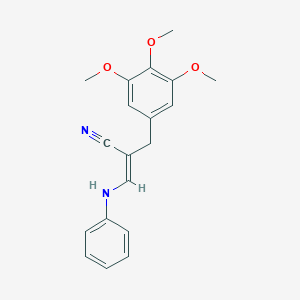
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
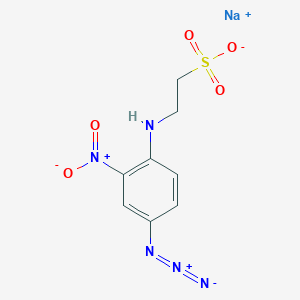
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)